Methods and Technical Details
The synthesis of bisoprolol (hemifumarate) involves several chemical reactions, typically starting from simpler organic compounds. The general synthetic route includes:
The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Structure and Data
The molecular formula for bisoprolol hemifumarate is , with a molecular weight of approximately 766.97 g/mol. The compound features a complex structure that includes multiple functional groups:
The structure consists of a central phenolic core linked to various substituents that enhance its pharmacological properties .
Reactions and Technical Details
Bisoprolol (hemifumarate) engages in several chemical reactions pertinent to its pharmacological activity:
Process and Data
The mechanism of action for bisoprolol involves selective inhibition of beta-1 adrenergic receptors located predominantly in cardiac tissues. Upon administration, bisoprolol competes with endogenous catecholamines (such as adrenaline) for binding to these receptors:
Physical and Chemical Properties
Bisoprolol hemifumarate exhibits several key physical and chemical properties:
Scientific Uses
Bisoprolol (hemifumarate) is widely utilized in clinical settings for:
Additionally, ongoing research explores its potential applications in other cardiovascular conditions and its effects on patient quality of life .
Bisoprolol hemifumarate (C₁₈H₃₁NO₄·½C₄H₄O₄) achieves high cardioselectivity through specific molecular interactions with β1-adrenergic receptors. The compound's isopropoxyethoxymethylphenoxy side chain forms hydrophobic contacts within the transmembrane core of β1-adrenergic receptors, while its secondary ethanolamine group establishes hydrogen bonds with Asn310 in helix VI. This binding architecture confers >100-fold selectivity for β1 over β2 subtypes, significantly exceeding that of atenolol or metoprolol [5] [10]. The hydrophobic moiety of bisoprolol penetrates deeper into the receptor's lipid-exposed region compared to non-selective antagonists, enhancing β1 specificity [2].
Kinetic binding studies demonstrate bisoprolol dissociates 50 times slower from β1-adrenergic receptors (t₁/₂ = 15.3 min) than from β2 subtypes (t₁/₂ = 0.3 min), explaining its prolonged cardioselective effects. This kinetic selectivity arises from stronger hydrophobic stabilization in β1-adrenergic receptors' ligand-binding pocket [2]. The table below compares binding kinetics:
Table 1: Receptor Binding Kinetics of Bisoprolol
Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
---|---|---|
Association rate (kₒₙ) | 2.1 × 10⁶ M⁻¹min⁻¹ | 3.8 × 10⁶ M⁻¹min⁻¹ |
Dissociation rate (kₒff) | 0.045 min⁻¹ | 2.31 min⁻¹ |
Half-life (t₁/₂) | 15.3 minutes | 0.3 minutes |
Selectivity ratio | 1:50 (β1:β2 dissociation) |
Data derived from competition association binding assays [2]
Bisoprolol hemifumarate competitively antagonizes catecholamine binding to β1-adrenergic receptors, preventing Gs-protein coupling and subsequent adenylate cyclase activation. This inhibition reduces intracellular cyclic adenosine monophosphate (cAMP) production by >80% at therapeutic concentrations, measured in isolated cardiomyocytes [3] [8]. The consequent reduction in protein kinase A activity alters calcium handling through phospholamban phosphorylation, lowering sarcoplasmic reticulum calcium release and myocardial contractility [3].
Recent research reveals bisoprolol activates β-arrestin-mediated signaling pathways at β1-adrenergic receptors. In dendritic cells, bisoprolol (100 μM) increases β-arrestin 2 expression by 3.2-fold and enhances phosphoinositide 3-kinase phosphorylation, modulating cell migration independent of G-protein pathways [5]. This β-arrestin recruitment may contribute to bisoprolol's cardioprotective effects during ischemia-reperfusion injury by activating pro-survival kinases:
Table 2: Intracellular Signaling Effects in H9c2 Cardiomyocytes
Signaling Marker | Change vs. Control | Bisoprolol Concentration | Functional Consequence |
---|---|---|---|
cAMP production | ↓ 82% | 2 μM | Reduced contractility |
AKT phosphorylation | ↑ 2.1-fold | 2 μM | Anti-apoptotic effect |
GSK3β phosphorylation | ↑ 1.8-fold | 2 μM | Mitochondrial protection |
Reactive oxygen species | ↓ 67% | 2 μM | Oxidative stress reduction |
Data from in vitro hypoxia/reoxygenation models [5]
Bisoprolol hemifumarate suppresses renin secretion by 65% through direct blockade of β1-adrenergic receptors on juxtaglomerular cells, as confirmed by renal arteriovenous renin gradient studies [4] [8]. This inhibition disrupts the renin-angiotensin-aldosterone system cascade, reducing angiotensin II formation and aldosterone secretion. Clinical data demonstrate that bisoprolol (2.5 mg daily for 6 weeks) significantly decreases plasma biomarkers:
Table 3: RAAS Biomarker Changes After Bisoprolol Treatment
Biomarker | Baseline Level | Change After Treatment | p-value |
---|---|---|---|
Plasma renin activity (PRA) | 0.9 ± 0.3 ng/mL/h | -0.141 ± 0.595 ng/mL/h | <0.05 |
Angiotensin II | 14.2 ± 3.1 pmol/L | -2.390 ± 5.171 pmol/L | <0.05 |
Aldosterone (PAC) | 210.4 ± 45.3 pg/mL | -51.86 ± 119.1 pg/mL | <0.05 |
Data from hypertensive patients (n=99) [4]
The reduction in angiotensin II directly attenuates vasoconstriction and aldosterone-mediated sodium retention. Notably, baseline plasma renin activity does not predict bisoprolol's antihypertensive efficacy, indicating its effects involve additional mechanisms beyond renin suppression [4] [6]. Chronic bisoprolol administration (10 mg/day) decreases systemic vascular resistance by 18-22% in hypertensive patients, partly through reduced angiotensin II-mediated vasoconstriction [6].
Bisoprolol hemifumarate exhibits negative cooperativity with orthosteric agonists by stabilizing β1-adrenergic receptors in inactive conformations. Molecular dynamics simulations reveal bisoprolol binds deeper within the transmembrane domain (position S5.46) compared to catecholamines, inducing a 30° rotation in transmembrane helix VI that prevents Gs-protein coupling [2]. This conformational shift increases the receptor's energy barrier for transition to active states by 8.2 kcal/mol [8].
Bisoprolol reduces agonist binding affinity through allosteric modulation, decreasing epinephrine's affinity for β1-adrenergic receptors by 4.3-fold without altering binding site occupancy. This effect involves long-range transmission of conformational changes from the bisoprolol-binding pocket to the orthosteric site, as evidenced by fluorescence resonance energy transfer studies [2]. The hydrophobic interactions between bisoprolol's isopropoxy group and Val323 in helix VI create a "locking effect" that prolongs receptor antagonism beyond competitive inhibition alone [2] [8].
The compound also demonstrates biased antagonism by preferentially inhibiting Gs-protein signaling over β-arrestin recruitment. In engineered cell lines expressing human β1-adrenergic receptors, bisoprolol (100 nM) inhibits isoproterenol-stimulated cAMP production by 92% while only reducing β-arrestin recruitment by 68%, indicating differential pathway modulation [10]. This property may contribute to bisoprolol's clinical efficacy in heart failure by preserving beneficial β-arrestin-mediated cardioprotective signaling [5] [6].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: